5-[(4-Deuteriophenyl)methoxy]pentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Benzyl-4-D)oxy]-1-pentanol, also known as 5-benzyloxy-1-pentanol, is an organic compound with the molecular formula C12H18O2. It is a derivative of pentanol, where a benzyl group is attached to the oxygen atom of the hydroxyl group. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-[(Benzyl-4-D)oxy]-1-pentanol can be synthesized by reacting pentane-1,5-diol with benzyl chloride. The reaction typically occurs in the presence of a base, such as sodium hydroxide, which facilitates the substitution of the hydroxyl group with the benzyl group .
Industrial Production Methods
In an industrial setting, the production of 5-[(Benzyl-4-D)oxy]-1-pentanol involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
5-[(Benzyl-4-D)oxy]-1-pentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions
Major Products Formed
Oxidation: Formation of 5-benzyloxypentanal or 5-benzyloxypentanoic acid.
Reduction: Formation of 5-benzyloxypentane.
Substitution: Formation of various substituted benzyl ethers
Wissenschaftliche Forschungsanwendungen
5-[(Benzyl-4-D)oxy]-1-pentanol is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving alcohols.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 5-[(Benzyl-4-D)oxy]-1-pentanol involves its interaction with specific molecular targets and pathways. The benzyl group can participate in various chemical reactions, influencing the reactivity and properties of the compound. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-benzyloxy-1-butanol
- 5-benzyloxy-1-propanol
- 5-benzyloxy-1-hexanol
Uniqueness
5-[(Benzyl-4-D)oxy]-1-pentanol is unique due to its specific chain length and the presence of the benzyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance between hydrophobicity and hydrophilicity, making it suitable for various applications .
Eigenschaften
Molekularformel |
C12H18O2 |
---|---|
Molekulargewicht |
195.28 g/mol |
IUPAC-Name |
5-[(4-deuteriophenyl)methoxy]pentan-1-ol |
InChI |
InChI=1S/C12H18O2/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2/i1D |
InChI-Schlüssel |
RZVDPWSEPVHOPU-MICDWDOJSA-N |
Isomerische SMILES |
[2H]C1=CC=C(C=C1)COCCCCCO |
Kanonische SMILES |
C1=CC=C(C=C1)COCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.